molecular formula C13H18N6O5 B12390011 N'-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide

N'-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide

Cat. No.: B12390011
M. Wt: 338.32 g/mol
InChI Key: VBDFGPWFFLJGON-ZSKUVFEQSA-N
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Description

N’-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide is a complex organic compound with significant importance in various scientific fields. This compound features a purine base linked to a sugar moiety, making it a nucleoside analog. Its structure and properties make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide involves multiple steps, starting with the preparation of the purine base and the sugar moiety. The purine base is typically synthesized through a series of reactions involving the formation of the imidazole ring and subsequent functionalization. The sugar moiety is prepared through the protection and deprotection of hydroxyl groups, followed by glycosylation to attach the purine base .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization, chromatography, and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides and amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

Scientific Research Applications

N’-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its interactions with enzymes and nucleic acids, providing insights into biochemical pathways and molecular mechanisms.

    Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research, due to its ability to interfere with nucleic acid synthesis.

    Industry: The compound is used in the development of pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of N’-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The compound targets specific enzymes involved in DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation. The pathways involved include the inhibition of polymerases and the induction of DNA damage .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nucleoside analogs such as:

Uniqueness

What sets N’-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide apart is its unique structure, which allows for specific interactions with molecular targets. Its ability to be modified through various chemical reactions also makes it a versatile compound for research and therapeutic applications.

Properties

Molecular Formula

C13H18N6O5

Molecular Weight

338.32 g/mol

IUPAC Name

N'-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C13H18N6O5/c1-18(2)4-15-10-7-11(17-13(23)16-10)19(5-14-7)12-9(22)8(21)6(3-20)24-12/h4-6,8-9,12,20-22H,3H2,1-2H3,(H,16,17,23)/b15-4-/t6-,8?,9+,12-/m1/s1

InChI Key

VBDFGPWFFLJGON-ZSKUVFEQSA-N

Isomeric SMILES

CN(C)/C=N\C1=C2C(=NC(=O)N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O

Canonical SMILES

CN(C)C=NC1=C2C(=NC(=O)N1)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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